molecular formula C16H20N2O4 B5983659 N-(3,4-dimethoxybenzyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B5983659
M. Wt: 304.34 g/mol
InChI Key: AGYHTICVZYSJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethoxybenzyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic acetamide derivative characterized by a 3,4-dimethoxybenzyl group attached to the acetamide nitrogen and a 3,5-dimethylisoxazole moiety at the acetyl position. The 3,5-dimethylisoxazole group contributes to steric bulk and may participate in hydrogen bonding or hydrophobic interactions.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-10-13(11(2)22-18-10)8-16(19)17-9-12-5-6-14(20-3)15(7-12)21-4/h5-7H,8-9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYHTICVZYSJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reductive amination reaction with an appropriate amine to form the benzyl intermediate.

    Oxazole Ring Formation: The benzyl intermediate is then subjected to cyclization with a suitable reagent, such as an α-haloketone, to form the oxazole ring.

    Acetamide Formation: The final step involves the acylation of the oxazole intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring or the acetamide group, potentially leading to ring-opening or amine formation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NaOH, NH₃) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogens, hydroxyl, or amino groups.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Materials Science: It is studied for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or microbial growth, depending on its specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of N-(3,4-dimethoxybenzyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide with structurally related compounds:

Compound Name Substituents (R-group) Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Predicted pKa
Target Compound 3,4-Dimethoxybenzyl C₂₁H₂₅N₃O₄* ~395.4 N/A N/A N/A
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide Indol-5-yl C₁₅H₁₅N₃O₂ 269.3 1.318 597.8 14.70
N-(2-Amino-1-cyclohexylethyl)-2-(1,2,3,4-tetrahydro-naphthalen-2-yl)acetamide hydrochloride Cyclohexyl + tetralin C₂₀H₂₅ClN₂O₂ 360.89 N/A N/A N/A
N-(2-Aminoethyl)-N-benzyl-6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide hydrochloride Benzyl + chromane C₂₀H₂₅ClN₂O₂ 358.85 N/A N/A N/A

*Calculated based on substituent contributions.

Key Observations:

Lipophilicity and Solubility: The target compound’s 3,4-dimethoxybenzyl group increases lipophilicity compared to the indole-substituted analog , which may enhance membrane permeability but reduce aqueous solubility. The hydrochloride salts in cyclohexyl and benzyl derivatives improve solubility in polar solvents, a feature absent in the non-ionic target compound.

Steric and Electronic Effects: The 3,5-dimethylisoxazole group is conserved across analogs, suggesting its role as a pharmacophore for target binding.

Thermal Stability :

  • The indole-substituted analog has a high predicted boiling point (~597°C) , likely due to strong intermolecular interactions (e.g., π-π stacking). The target compound’s boiling point is expected to be lower due to reduced aromatic bulk.

Pharmacological Implications (Inferred)

  • Antimicrobial Activity : Isoxazole-containing analogs (e.g., ) are associated with antimicrobial properties due to interference with bacterial cell wall synthesis.
  • CNS Targeting : The dimethoxybenzyl group resembles motifs in neuroactive compounds (e.g., dopamine receptor ligands), suggesting possible central nervous system activity.

Biological Activity

N-(3,4-dimethoxybenzyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article synthesizes current findings on its biological activity, supported by data tables and research studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C15_{15}H18_{18}N2_{2}O3_{3}
  • Molecular Weight : 274.32 g/mol

The presence of the dimethoxybenzyl group and the oxazole moiety contributes to its pharmacological properties.

Neuroprotective Effects

Research indicates that derivatives containing the acetamide structure exhibit neuroprotective properties. A study on related benzimidazole-containing acetamides demonstrated their ability to mitigate oxidative stress and neuroinflammation in a rat model. The treatment led to improved cognitive functions and reduced markers of neuroinflammation such as TNF-α and COX-2 levels .

Table 1: Neuroprotective Effects of Acetamide Derivatives

CompoundModel UsedKey Findings
Benzimidazole Acetamide 3aEthanol-induced rat modelReduced oxidative stress and inflammation; improved memory
Benzimidazole Acetamide 3bEthanol-induced rat modelSimilar effects as 3a; potential multi-target action

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been explored through various in vitro and in vivo studies. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of microglial activation, which are critical in neurodegenerative diseases.

Case Studies

  • Ethanol-Induced Neurodegeneration : In a controlled experiment, rats treated with this compound showed significant reductions in ethanol-induced neuronal damage. This was evidenced by decreased levels of oxidative stress markers and improved histological outcomes .
  • Docking Studies : Molecular docking studies have indicated that the compound interacts with several receptors implicated in neuroinflammation, suggesting a multi-target mechanism that may enhance its therapeutic efficacy against neurodegenerative disorders .

The biological activity of this compound can be attributed to:

  • Antioxidant Properties : The compound exhibits significant antioxidant activity, reducing reactive oxygen species (ROS) levels.
  • Inhibition of Inflammatory Pathways : It inhibits pathways involving NF-κB and other pro-inflammatory mediators.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.